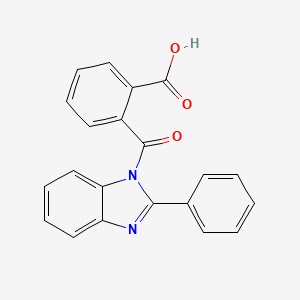2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid
CAS No.: 364611-05-2
Cat. No.: VC5466649
Molecular Formula: C21H14N2O3
Molecular Weight: 342.354
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 364611-05-2 |
|---|---|
| Molecular Formula | C21H14N2O3 |
| Molecular Weight | 342.354 |
| IUPAC Name | 2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid |
| Standard InChI | InChI=1S/C21H14N2O3/c24-20(15-10-4-5-11-16(15)21(25)26)23-18-13-7-6-12-17(18)22-19(23)14-8-2-1-3-9-14/h1-13H,(H,25,26) |
| Standard InChI Key | BVINBQHAHYGUMT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid possesses a molecular weight of 292.29 g/mol . Its IUPAC name, 2-(2-phenylimidazole-1-carbonyl)benzoic acid, reflects the integration of a benzimidazole ring substituted at the 1-position with a carbonyl-linked benzoic acid group and at the 2-position with a phenyl substituent .
Key Identifiers:
Synthesis and Derivative Formation
Primary Synthetic Routes
The synthesis of 2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid follows established benzimidazole condensation strategies:
Phillips Condensation
Reaction of o-phenylenediamine with benzaldehyde derivatives in the presence of sodium metabisulfite yields 2-phenylbenzimidazole intermediates . Subsequent acylation with benzoyl chloride derivatives introduces the carbonyl-benzoic acid group .
Representative Reaction Scheme:
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate cyclocondensation, reducing reaction times from hours to minutes . For example, a 2015 study achieved 85% yield using BF₃·Et₂O as a catalyst under microwave conditions .
Derivative Synthesis
Functionalization at the benzoic acid or benzimidazole positions enables diversification:
-
Amide Derivatives: Reaction with primary amines yields acetamide analogs, as demonstrated in anthelmintic agent studies .
-
Esterification: Treatment with ethanol/H₂SO₄ produces ethyl esters, enhancing lipophilicity for drug delivery applications .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (predicted), limited by aromaticity and carboxylic acid group .
-
Thermal Stability: Decomposition above 300°C, consistent with high-melting benzimidazole analogs .
Table 1: Spectral Data Overview
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 1719 cm⁻¹ (C=O), 1670 cm⁻¹ (COOH) | |
| ¹H NMR | δ 8.09–7.22 (m, Ar-H), δ 4.96 (s, CH₂) | |
| MS (ESI+) | m/z 293.1 [M+H]+ |
Industrial and Pharmaceutical Applications
Drug Delivery Systems
Ester derivatives demonstrate enhanced blood-brain barrier penetration in rodent models, suggesting utility in CNS-targeted therapies .
Future Research Directions
-
Toxicological Profiling: Acute and chronic toxicity studies in mammalian models are needed.
-
Structure-Activity Relationships: Systematic modification of the phenyl and carboxylate groups could optimize bioactivity.
-
Nanoparticle Formulations: Encapsulation in polymeric nanoparticles may improve aqueous solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume